molecular formula C5H9ClN2O B613172 3,4-Dehydro-L-proline amide hydrochloride CAS No. 64869-59-6

3,4-Dehydro-L-proline amide hydrochloride

Cat. No.: B613172
CAS No.: 64869-59-6
M. Wt: 148.59
InChI Key: NRDOQMABVJRPFF-WCCKRBBISA-N
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Description

3,4-Dehydro-L-proline amide hydrochloride is a chemical compound with the molecular formula C5H8N2O·HCl and a molecular weight of 148.59 g/mol . It is a derivative of proline, an amino acid, and is characterized by the presence of a double bond between the third and fourth carbon atoms in the pyrrolidine ring. This compound is often used in biochemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dehydro-L-proline amide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, which undergoes a series of chemical reactions to introduce the double bond between the third and fourth carbon atoms.

    Dehydrogenation: The key step involves the dehydrogenation of L-proline to form 3,4-dehydro-L-proline. This can be achieved using oxidizing agents such as palladium on carbon (Pd/C) under hydrogen gas.

    Amidation: The resulting 3,4-dehydro-L-proline is then reacted with ammonia or an amine to form the corresponding amide.

    Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt of 3,4-Dehydro-L-proline amide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,4-Dehydro-L-proline amide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Palladium on carbon (Pd/C), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

3,4-Dehydro-L-proline amide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a substrate and inhibitor for various enzymes, including amino acid oxidases.

    Medicine: Investigated for its potential therapeutic properties, particularly in inhibiting collagen secretion by chondrocytes.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the double bond in the pyrrolidine ring and the presence of the amide group. These features confer distinct reactivity and biological activity, making it valuable in research and industrial applications .

Properties

IUPAC Name

(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDOQMABVJRPFF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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